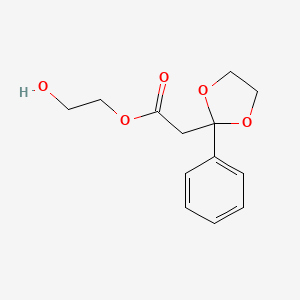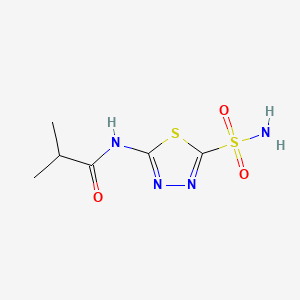
Benzyl dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl dithiocarbamate is an organosulfur compound characterized by the presence of a benzyl group attached to a dithiocarbamate moiety. Dithiocarbamates are known for their ability to form stable complexes with metals, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl dithiocarbamate can be synthesized through a multi-component reaction involving diazo compounds, carbon disulfide, and secondary amines. This reaction is typically promoted by triflic acid and proceeds at room temperature, yielding the desired dithiocarbamates with good efficiency . Another method involves the one-pot reaction of amines, carbon disulfide, and alkyl halides under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient methods such as the triflic acid-catalyzed multi-component synthesis. This method is favored due to its simplicity, mild reaction conditions, and high yields .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl dithiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can yield thiols.
Substitution: Nucleophilic substitution reactions can occur, especially with halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions with alkyl halides or aryl halides are common.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Benzyl dithiocarbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl dithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer effects . The compound can inhibit enzymes by binding to their metal cofactors, thereby blocking their activity .
Comparación Con Compuestos Similares
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Pyrrolidinedithiocarbamate
Comparison: Benzyl dithiocarbamate is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. For instance, dimethyldithiocarbamate and diethyldithiocarbamate are more commonly used in agriculture as fungicides, while this compound’s applications are more diverse, spanning chemistry, biology, and medicine .
Propiedades
Número CAS |
54895-19-1 |
|---|---|
Fórmula molecular |
C8H9NS2 |
Peso molecular |
183.3 g/mol |
Nombre IUPAC |
benzyl carbamodithioate |
InChI |
InChI=1S/C8H9NS2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
Clave InChI |
MRVHGCMXWNDJBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Eicosanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13957636.png)





![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13957669.png)







